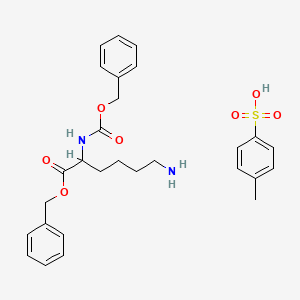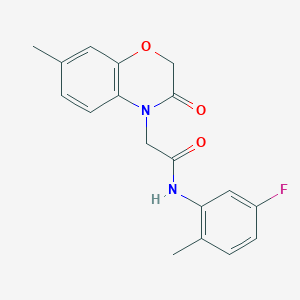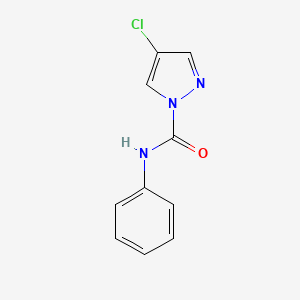
Lys(Z)-OBzl.TosOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lys(Z)-OBzl.TosOH, also known as Nα,Nε-Di-Z-L-lysine benzyl ester p-toluenesulfonate, is a derivative of lysine, an essential amino acid. This compound is often used in peptide synthesis and as a protecting group for lysine residues in peptide chains. The Z group (benzyloxycarbonyl) is a common protecting group used to prevent unwanted reactions during peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lys(Z)-OBzl.TosOH typically involves the protection of the amino groups of lysine with benzyloxycarbonyl (Z) groups. The process begins with the reaction of lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide to form Nα,Nε-Di-Z-L-lysine. This intermediate is then esterified with benzyl alcohol in the presence of a catalyst like p-toluenesulfonic acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Lys(Z)-OBzl.TosOH undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Nα,Nε-Di-Z-L-lysine and benzyl alcohol.
Deprotection: The Z groups can be removed by hydrogenation or treatment with strong acids like trifluoroacetic acid, yielding free lysine.
Substitution: The benzyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Deprotection: Hydrogen gas with a palladium catalyst or trifluoroacetic acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Nα,Nε-Di-Z-L-lysine and benzyl alcohol.
Deprotection: Free lysine.
Substitution: Various substituted lysine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Lys(Z)-OBzl.TosOH has several applications in scientific research:
Peptide Synthesis: Used as a protecting group for lysine residues to prevent side reactions during peptide chain elongation.
Bioconjugation: Employed in the synthesis of bioconjugates for drug delivery and imaging applications.
Protein Engineering: Utilized in the modification of proteins to study structure-function relationships.
Medicinal Chemistry: Used in the design of peptide-based drugs and inhibitors.
Wirkmechanismus
The primary mechanism of action of Lys(Z)-OBzl.TosOH involves its role as a protecting group in peptide synthesis. The Z groups protect the amino groups of lysine from unwanted reactions, allowing for selective modification of other functional groups. The benzyl ester group can be selectively removed under mild conditions, enabling the release of the protected lysine residue .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nα-Fmoc-Nε-Z-L-lysine: Another lysine derivative with a different protecting group (Fmoc) used in peptide synthesis.
Nα-Boc-Nε-Z-L-lysine: A lysine derivative with a Boc protecting group, offering different deprotection conditions.
Nα,Nε-Di-Boc-L-lysine: A lysine derivative with two Boc groups, providing alternative protection strategies.
Uniqueness
Lys(Z)-OBzl.TosOH is unique due to its combination of Z and benzyl ester protecting groups, which offer specific advantages in terms of stability and ease of removal. The use of p-toluenesulfonate as a counterion enhances the solubility and handling of the compound in various solvents .
Eigenschaften
Molekularformel |
C28H34N2O7S |
|---|---|
Molekulargewicht |
542.6 g/mol |
IUPAC-Name |
benzyl 6-amino-2-(phenylmethoxycarbonylamino)hexanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H26N2O4.C7H8O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
PERBHXHGFSEBTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(8alpha,9S)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylmethyl]thiourea](/img/structure/B12497288.png)
![Ethyl 3-{[(4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12497292.png)
![methyl 5-{(E)-[(4-chlorophenyl)imino]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B12497295.png)
![N-(4-{5-[(furan-2-ylcarbonyl)amino]-1H,1'H-2,5'-bibenzimidazol-2'-yl}phenyl)furan-2-carboxamide](/img/structure/B12497297.png)



![1-(4-tert-butyl-5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone](/img/structure/B12497315.png)
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]azepane](/img/structure/B12497316.png)



![N-(4-chlorophenyl)-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12497350.png)
